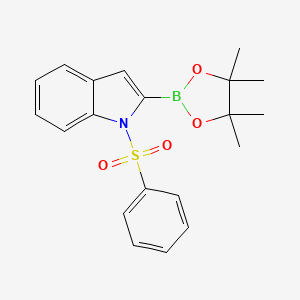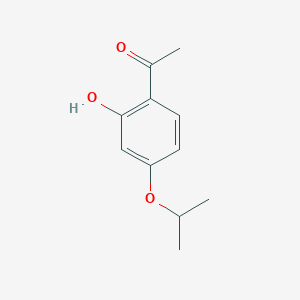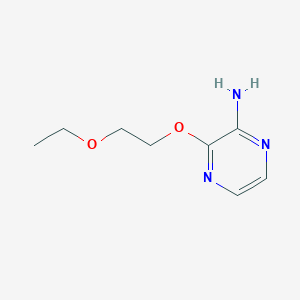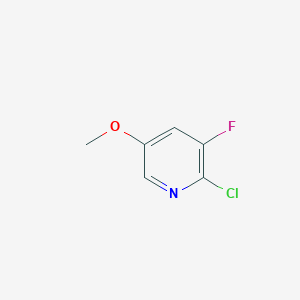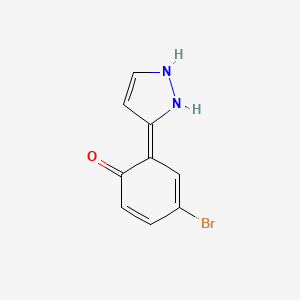
(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one” is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve large-scale reactors and advanced purification techniques to obtain the compound in high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.
Applications De Recherche Scientifique
(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has industrial applications, including its use in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action are crucial for understanding the compound’s biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: (6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct properties it exhibits. These properties make it suitable for a wide range of applications, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
(6E)-4-bromo-6-(1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,11-12H/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHULEHSSFNFQX-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C=CNN2)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)/C(=C/2\C=CNN2)/C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)
![3-[(Benzyl-tert-butoxycarbonylamino)-methyl]-benzoic acid](/img/structure/B8059743.png)
